molecular formula C12H15NO3S B5069343 3-(2,6-dimethoxyphenoxy)propyl thiocyanate

3-(2,6-dimethoxyphenoxy)propyl thiocyanate

Cat. No. B5069343
M. Wt: 253.32 g/mol
InChI Key: AVWFEEYEPNPKDG-UHFFFAOYSA-N
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Description

“3-(2,6-dimethoxyphenoxy)propyl thiocyanate” is an organic compound that contains a thiocyanate group (-SCN), a propyl group (a three-carbon chain), and a 2,6-dimethoxyphenoxy group (a phenol ring with two methoxy groups attached at the 2 and 6 positions) .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, thiocyanates are generally synthesized through the reaction between alkyl halides and alkali thiocyanate in aqueous media .


Chemical Reactions Analysis

Thiocyanates are known to undergo a variety of reactions. They can be hydrolyzed to thiocarbamates and some thiocyanates isomerize to isothiocyanates .

Safety and Hazards

As with any chemical compound, handling “3-(2,6-dimethoxyphenoxy)propyl thiocyanate” would require appropriate safety measures. While specific safety data for this compound is not available, thiocyanates can be harmful if ingested or if they come into contact with the skin or eyes .

Future Directions

Given the lack of information on this specific compound, future research could focus on its synthesis, characterization, and potential applications. It would also be interesting to explore its biological activity given the known activities of other thiocyanate derivatives .

properties

IUPAC Name

3-(2,6-dimethoxyphenoxy)propyl thiocyanate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3S/c1-14-10-5-3-6-11(15-2)12(10)16-7-4-8-17-9-13/h3,5-6H,4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVWFEEYEPNPKDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)OCCCSC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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